molecular formula C15H14F3N5 B6422614 5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 946203-54-9

5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422614
CAS No.: 946203-54-9
M. Wt: 321.30 g/mol
InChI Key: WZKYPFWTPDNFNH-UHFFFAOYSA-N
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Description

“5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and phenylethyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-amino-1,2,4-triazole and 2,4-dichloropyrimidine.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Phenylethyl Group: This can be done through nucleophilic substitution reactions using phenylethylamine as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, amines, and organometallic compounds can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydro derivatives or amines.

    Substitution: Formation of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.

    Receptor Binding: Potential use in studying receptor-ligand interactions, particularly in the context of drug discovery.

Medicine

    Drug Development: The compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties, making it a candidate for drug development.

    Diagnostics: Potential use in diagnostic assays for detecting specific biomolecules or disease markers.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide, providing protection against various pests and weeds.

Mechanism of Action

The mechanism of action of “5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: The compound may interact with specific receptors, altering their signaling pathways and physiological responses.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Compounds with similar core structures but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, known for their unique chemical properties.

    Phenylethylamines: Compounds with the phenylethyl group, often exhibiting biological activity.

Uniqueness

“5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is unique due to the combination of its triazolopyrimidine core, trifluoromethyl group, and phenylethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5/c1-10-9-12(19-8-7-11-5-3-2-4-6-11)23-14(20-10)21-13(22-23)15(16,17)18/h2-6,9,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKYPFWTPDNFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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